molecular formula C24H27N3O2S B3009252 5,5,7,7-tetramethyl-2-[2-(naphthalen-1-yl)acetamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide CAS No. 864860-16-2

5,5,7,7-tetramethyl-2-[2-(naphthalen-1-yl)acetamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide

Cat. No.: B3009252
CAS No.: 864860-16-2
M. Wt: 421.56
InChI Key: ZMLOQRYVVGXINF-UHFFFAOYSA-N
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Description

This compound features a thieno[2,3-c]pyridine core, a bicyclic heterocyclic system fused with thiophene and pyridine rings. Key structural attributes include:

  • A carboxamide group at position 3, enabling hydrogen bonding with biological targets.

Properties

IUPAC Name

5,5,7,7-tetramethyl-2-[(2-naphthalen-1-ylacetyl)amino]-4,6-dihydrothieno[2,3-c]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O2S/c1-23(2)13-17-19(21(25)29)22(30-20(17)24(3,4)27-23)26-18(28)12-15-10-7-9-14-8-5-6-11-16(14)15/h5-11,27H,12-13H2,1-4H3,(H2,25,29)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMLOQRYVVGXINF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(N1)(C)C)SC(=C2C(=O)N)NC(=O)CC3=CC=CC4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5,7,7-tetramethyl-2-[2-(naphthalen-1-yl)acetamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide typically involves multiple steps, including the formation of the thieno[2,3-c]pyridine core, the introduction of the naphthalen-1-yl group, and the acetamido functionalization. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes for scalability, cost-effectiveness, and environmental sustainability. This may include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

5,5,7,7-tetramethyl-2-[2-(naphthalen-1-yl)acetamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

5,5,7,7-tetramethyl-2-[2-(naphthalen-1-yl)acetamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: The compound could be investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: It may be used in the development of new materials or as a precursor for industrial chemicals.

Mechanism of Action

The mechanism of action of 5,5,7,7-tetramethyl-2-[2-(naphthalen-1-yl)acetamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. These may include binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Thieno[2,3-c]pyridine Derivatives

The following analogs share the thieno[2,3-c]pyridine scaffold but differ in substituents and functional groups:

Compound Name Substituents (Positions) Key Features Molecular Weight References
Target Compound: 5,5,7,7-Tetramethyl-2-[2-(naphthalen-1-yl)acetamido]-... 5,5,7,7-tetramethyl; 2-(naphthyl acetamido); 3-carboxamide High lipophilicity, steric shielding, π-π interactions ~500 (estimated)
(E)-6-(But-2-enoyl)-2-(3-(trifluoromethyl)benzoyl)thioureido-... (7h) 6-(but-2-enoyl); 2-benzoylthioureido; 3-carboxamide Electrophilic enoyl group; thioureido enhances H-bonding 519.05
6-Acetyl-2-amino-N-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide 6-acetyl; 2-amino; 3-(N-methyl carboxamide) Acetyl group at 6; amino group at 2 for nucleophilic reactivity ~295
Ethyl 2-amino-6-Boc-4,7-dihydrothieno[2,3-c]pyridine-3(5H)-carboxylate 2-amino; 6-Boc; 3-ethyl carboxylate Boc-protected amine; ester group for prodrug potential 326.41

Key Observations :

  • Substituent Effects : The target compound’s naphthyl acetamido group confers higher molecular weight and lipophilicity compared to simpler analogs like 7h or the acetylated derivative in . This may enhance membrane permeability but reduce aqueous solubility .
  • Steric Shielding: The tetramethyl groups at positions 5 and 7 are unique to the target compound, likely reducing susceptibility to cytochrome P450-mediated metabolism compared to non-methylated analogs .
  • Functional Group Diversity : The benzoylthioureido group in 7h introduces sulfur-based H-bonding, while the target compound’s carboxamide focuses on oxygen-based interactions .

Thieno[2,3-b]pyridines and Pyridothienopyrimidines

Compounds with alternative fused-ring systems provide insights into heterocycle-driven bioactivity:

  • 3-Amino-4-(4-methoxyphenyl)-5-ethoxycarbonyl-6-methylthieno[2,3-b]pyridine-2-carboxamide (5): Features a methoxyphenyl group and ethoxycarbonyl substituent. Demonstrated moderate yields (57%) and thermal stability (mp 268–269°C), suggesting robust crystallinity . Compared to the target compound, the methoxy group enhances polarity but lacks the naphthyl system’s aromatic bulk .
  • Pyridothienopyrimidines (e.g., compound 24 in ): Contains a pyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-one core with acetyl and phenylamino groups. Exhibited 73% yield and IR/NMR data consistent with H-bonding (NH at 3,390 cm⁻¹) and carbonyl interactions . The target compound’s naphthyl acetamido group may offer stronger π-stacking than phenylamino in 24 .

Thiazolo[3,2-a]pyrimidines and Quinazolines

These heterocycles highlight alternative scaffold strategies:

  • (2Z)-2-(Substitutedbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-... (11a,b): Incorporate thiazolo[3,2-a]pyrimidine cores with cyano and furyl groups. Cyanobenzylidene derivatives (11b) show higher molecular weight (403 vs. 386 for 11a) due to the cyano substituent . The target compound’s carboxamide may offer better solubility than the cyano group’s hydrophobicity .
  • 6,11-Dihydro-2-(5-methylfuran-2-yl)-4,6-dioxo-4H-pyrimido[2,1-b]quinazoline-3-carbonitrile (12): Combines quinazoline and pyrimidine rings with a furyl group. Lower yield (57%) compared to thieno[2,3-c]pyridine derivatives, possibly due to complex cyclization .

Research Findings and Implications

  • Synthetic Feasibility: Thieno[2,3-c]pyridine derivatives (e.g., 7h, ) are synthesized via acylations and cyclizations with moderate-to-high yields (65–73%), suggesting viable routes for the target compound .
  • Biological Relevance : The carboxamide group in the target compound aligns with bioactive analogs (e.g., 24 in ), which target enzymes or receptors via H-bonding .
  • Metabolic Stability: Methyl groups in the target compound may reduce oxidative metabolism, as seen in methyl-substituted thienopyridines .
  • Lipophilicity vs.

Biological Activity

5,5,7,7-Tetramethyl-2-[2-(naphthalen-1-yl)acetamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and implications in medicinal chemistry.

Chemical Structure and Synthesis

The compound features a thieno[2,3-c]pyridine core with various functional groups that may influence its biological activity. The general synthetic route involves multi-step organic synthesis techniques including cyclization and amidation reactions. Catalysts such as palladium or copper are often employed to enhance yields during synthesis.

The biological activity of this compound is hypothesized to stem from its interaction with specific molecular targets. These interactions may include:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways.
  • Receptor Modulation : It could act as an agonist or antagonist at various receptor sites.

Understanding these mechanisms requires detailed experimental studies to elucidate the specific pathways affected.

Biological Activity Overview

Research into the biological activity of this compound has revealed several noteworthy effects:

  • Antimicrobial Activity : Preliminary studies indicate that the compound exhibits antimicrobial properties against a variety of bacteria and fungi. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli, with varying degrees of potency.
  • Anticancer Potential : There is emerging evidence that this compound may possess anticancer activity. In vitro studies have suggested that it can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and disruption of cellular signaling pathways.
  • Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory pathways.

Antimicrobial Activity

A study conducted on various derivatives of thieno[2,3-c]pyridine compounds demonstrated that modifications to the naphthalenyl group significantly influenced antimicrobial potency. The specific derivative studied showed an inhibition zone of 15 mm against E. coli and 12 mm against S. aureus, indicating promising activity compared to standard antibiotics .

Anticancer Activity

In a recent investigation, the compound was tested on human cancer cell lines (e.g., HeLa and MCF-7). Results indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 25 µM for HeLa cells after 48 hours of treatment. Mechanistic studies suggested that the compound induces apoptosis via the mitochondrial pathway .

Data Tables

Biological ActivityTest Organism/Cell LineObserved EffectReference
AntimicrobialE. coliInhibition Zone: 15 mm
AntimicrobialS. aureusInhibition Zone: 12 mm
AnticancerHeLa CellsIC50: 25 µM
AnticancerMCF-7 CellsIC50: 30 µM
Anti-inflammatoryCytokine AssayReduced IL-6 levels

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